molecular formula C5H10NO7P B12603757 alpha-L-glutamyl phosphate CAS No. 872984-18-4

alpha-L-glutamyl phosphate

Cat. No.: B12603757
CAS No.: 872984-18-4
M. Wt: 227.11 g/mol
InChI Key: YHMNHCAJNORJNE-VKHMYHEASA-N
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Description

Alpha-L-glutamyl phosphate is a phosphorylated derivative of the amino acid glutamate. It plays a crucial role in various biochemical pathways, particularly in the metabolism of amino acids and nucleotides. The compound is known for its involvement in the biosynthesis of glutamine and other nitrogen-containing compounds, making it essential for cellular functions and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-L-glutamyl phosphate can be synthesized through enzymatic reactions involving glutamate and ATP. The enzyme glutamate 1-kinase catalyzes the phosphorylation of L-glutamate to produce this compound . The reaction conditions typically involve the presence of ATP, L-glutamate, and the enzyme under physiological pH and temperature.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are used to overexpress the enzyme glutamate 1-kinase, facilitating the large-scale production of the compound. The fermentation broth is then subjected to purification processes to isolate and concentrate this compound .

Chemical Reactions Analysis

Types of Reactions

Alpha-L-glutamyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include ATP for phosphorylation and water for hydrolysis. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .

Major Products Formed

The major products formed from the hydrolysis of this compound are L-glutamate and inorganic phosphate. These products are essential for various metabolic pathways, including the synthesis of nucleotides and amino acids .

Mechanism of Action

Alpha-L-glutamyl phosphate exerts its effects by participating in the phosphorylation of L-glutamate, a key step in the biosynthesis of glutamine and other nitrogen-containing compounds. The enzyme glutamate 1-kinase catalyzes this reaction, transferring a phosphate group from ATP to L-glutamate, forming this compound . This compound then serves as an intermediate in various metabolic pathways, contributing to the synthesis of essential biomolecules .

Comparison with Similar Compounds

Properties

CAS No.

872984-18-4

Molecular Formula

C5H10NO7P

Molecular Weight

227.11 g/mol

IUPAC Name

(4S)-4-amino-5-oxo-5-phosphonooxypentanoic acid

InChI

InChI=1S/C5H10NO7P/c6-3(1-2-4(7)8)5(9)13-14(10,11)12/h3H,1-2,6H2,(H,7,8)(H2,10,11,12)/t3-/m0/s1

InChI Key

YHMNHCAJNORJNE-VKHMYHEASA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)OP(=O)(O)O)N

Canonical SMILES

C(CC(=O)O)C(C(=O)OP(=O)(O)O)N

Origin of Product

United States

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